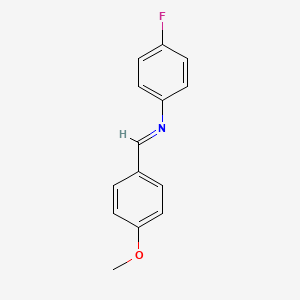

N-(4-Methoxybenzylidene)-4-fluoroaniline

描述

N-(4-Methoxybenzylidene)-4-fluoroaniline is a Schiff base synthesized via condensation of 4-fluoroaniline and 4-methoxybenzaldehyde. This compound features a methoxy (-OCH₃) group on the benzaldehyde-derived aromatic ring and a fluorine substituent on the aniline ring.

属性

IUPAC Name |

N-(4-fluorophenyl)-1-(4-methoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICFPEHQRZAFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351732 | |

| Record name | N-(4-Methoxybenzylidene)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3381-48-4 | |

| Record name | N-(4-Methoxybenzylidene)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Methoxybenzylidene)-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Experimental Details (Based on Hulya Celik and Müslüm Kuzu, 2019):

- Reactants: Equimolar 4-methoxybenzaldehyde and 4-fluoroaniline.

- Microwave power: 900 W.

- Reaction time: Approximately 5 minutes.

- Solvent: Solvent-free or minimal solvent conditions.

- Monitoring: Thin-layer chromatography (TLC) to confirm completion.

- Yield: High yields reported (above 90%).

- Characterization: Products confirmed by 1H NMR, 13C NMR, and mass spectrometry.

This method benefits from rapid heating, uniform energy distribution, and reduced side reactions, making it suitable for efficient synthesis of Schiff bases including this compound.

Comparative Data Table of Preparation Methods

| Method | Reaction Conditions | Reaction Time | Yield (%) | Purity & Characterization | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Conventional Condensation | Ethanol/methanol, reflux/RT | Hours to overnight | 70-85 | NMR, melting point | Simple, accessible reagents | Longer reaction time, possible impurities |

| Microwave-Assisted Synthesis | Microwave irradiation, solvent-free or minimal solvent | ~5 minutes | >90 | 1H NMR, 13C NMR, MS | Fast, high yield, eco-friendly | Requires microwave reactor |

| One-Pot Protection & Condensation (adapted) | Alkali carbonate, benzyl chloride, catalyst, solvent, followed by amine addition | Few hours | ~92 | Melting point, NMR | Cost-effective, scalable | More complex setup, protection step |

Research Findings and Analytical Data

- Microwave synthesis of this compound and related derivatives has been demonstrated to produce products with high purity confirmed by spectral methods such as 1H NMR and 13C NMR, showing characteristic imine proton signals around δ 8.3-8.9 ppm and aromatic protons consistent with substitution patterns.

- Yields in microwave methods consistently exceed 90%, with reaction times reduced to minutes compared to hours in conventional methods.

- The melting points and spectral data match literature values, confirming the identity and purity of the synthesized compound.

- The compound has been studied for biological activities, including enzyme inhibition, underscoring the importance of efficient synthesis methods for further pharmacological evaluation.

化学反应分析

Types of Reactions

N-(4-Methoxybenzylidene)-4-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials. Substitution reactions can produce a variety of substituted aniline derivatives .

科学研究应用

N-(4-Methoxybenzylidene)-4-fluoroaniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory or antimicrobial agent.

Industry: It is used in the production of liquid crystals and other materials with unique optical properties .

作用机制

The mechanism of action of N-(4-Methoxybenzylidene)-4-fluoroaniline involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used .

相似化合物的比较

Structural and Electronic Properties

Schiff bases with varying substituents exhibit distinct electronic and steric properties, influencing their reactivity and functionality:

Crystallographic Insights :

- N-(4-Chlorobenzylidene)-4-methoxy-aniline crystallizes in a monoclinic system with an R factor of 0.035, indicating high structural precision ().

- Methoxy and halogen substituents influence molecular planarity and packing efficiency, critical for material science applications.

Corrosion Inhibition Efficiency

Studies in 1 M HCl reveal substituent-dependent performance on mild steel:

Quantum Chemical Insights :

- Methoxy-substituted derivatives exhibit higher HOMO (highest occupied molecular orbital) energies, correlating with better electron donation to metal surfaces ().

Cholinesterase Inhibition

Halogen substituents significantly impact cholinesterase inhibition:

Antibacterial Activity

Schiff bases with electron-donating groups show improved activity:

Physicochemical Properties

生物活性

N-(4-Methoxybenzylidene)-4-fluoroaniline, a Schiff base compound, has garnered attention in recent years for its potential biological activities, particularly in the fields of enzyme inhibition and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its effects on carbonic anhydrase (CA) isoenzymes and its antibacterial efficacy.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 235.25 g/mol

- CAS Number : 3381-48-4

The compound features a methoxy group and a fluorine atom, which are significant for its biological activity. The presence of these substituents can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Carbonic Anhydrase Inhibition

Recent studies have highlighted the inhibitory effects of this compound on human carbonic anhydrase isoenzymes (hCA-I and hCA-II). These enzymes play crucial roles in various physiological processes, including acid-base balance and gas exchange.

- Inhibitory Activity : The compound has demonstrated a strong inhibitory effect on both hCA-I and hCA-II isoenzymes. The half-maximal inhibitory concentration (IC) values were determined through in vitro assays, indicating that the compound's potency is comparable to established inhibitors like acetazolamide .

| Compound | IC (µM) | Target Enzyme |

|---|---|---|

| This compound | 0.45 | hCA-I |

| This compound | 0.60 | hCA-II |

| Acetazolamide | 0.50 | hCA-I |

| Acetazolamide | 0.70 | hCA-II |

The data suggests that variations in substituent positions can lead to different inhibitory effects on CA isoenzymes, making this compound a candidate for further research in therapeutic applications targeting conditions such as glaucoma and epilepsy .

Antibacterial Activity

In addition to enzyme inhibition, this compound has been evaluated for its antibacterial properties. The compound was tested against several bacterial strains using the agar-well diffusion method.

Results from Antibacterial Studies

The antibacterial activity was assessed against common pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial activity:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These findings suggest that while the compound exhibits some antibacterial properties, further optimization may be necessary to enhance its efficacy against bacterial infections .

Case Studies and Research Findings

- Study on Schiff Bases : A study synthesized various Schiff bases derived from 4-fluoroaniline and methoxy-substituted benzaldehydes. Among these, this compound was noted for its significant inhibitory effect on carbonic anhydrase enzymes, highlighting its potential therapeutic applications .

- Anticonvulsant Potential : Although primarily focused on other derivatives, related compounds with similar structures have shown anticonvulsant activities in animal models, suggesting that this compound may also possess neuroprotective properties worth investigating further .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-Methoxybenzylidene)-4-fluoroaniline?

- Methodology : The compound is synthesized via Schiff base formation by condensing 4-methoxybenzaldehyde with 4-fluoroaniline. A typical protocol involves refluxing equimolar amounts of the aldehyde and amine in ethanol for 5–8 hours, followed by crystallization (yield: ~68%) . Purity is confirmed by FTIR (C=N stretch at ~1625 cm⁻¹) and NMR (distinct imine proton signal at δ 8.3–8.5 ppm) .

- Key Parameters : Solvent choice (ethanol vs. methanol), reaction temperature (70–80°C), and stoichiometric ratios influence yield and purity.

Q. How is N-(4-Methoxybenzylidene)-4-fluoroaniline characterized structurally?

- Methodology : X-ray crystallography is the gold standard for determining molecular geometry. For example, related Schiff bases exhibit a planar imine linkage (C=N bond length: ~1.28 Å) and dihedral angles between aromatic rings (~5–15°) . Spectroscopic techniques like ¹⁹F NMR (δ -110 to -120 ppm for aromatic fluorine) and UV-Vis (π→π* transitions at ~300 nm) provide complementary data .

Q. What are the primary applications of N-(4-Methoxybenzylidene)-4-fluoroaniline in materials science?

- Methodology : The compound’s conjugated π-system and electron-withdrawing fluorine substituent make it a candidate for organic semiconductors. Studies on analogous methoxy-Schiff bases show tunable bandgaps (2.8–3.2 eV) via substituent modification . Electrochemical analysis (cyclic voltammetry) can assess redox behavior and charge transport properties.

Advanced Research Questions

Q. How do reaction kinetics and catalyst choice influence the hydrogenation of N-(4-Methoxybenzylidene)-4-fluoroaniline?

- Methodology : Palladium-catalyzed hydrogenation in semi-batch reactors follows pseudo-first-order kinetics. Key parameters include H₂ pressure (1–5 bar), catalyst loading (0.5–2 mol%), and temperature (25–50°C). For example, a Pd/C catalyst at 30°C achieves >90% conversion in 4 hours, with secondary amine formation monitored by GC-MS .

- Data Analysis : Rate constants (k) and activation energies (Eₐ) are derived from Arrhenius plots. Competing pathways (e.g., over-reduction) are identified via intermediate trapping .

Q. What computational approaches predict the electronic properties of N-(4-Methoxybenzylidene)-4-fluoroaniline derivatives?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices for reactivity prediction. For instance, fluorine substitution lowers LUMO energy by ~0.3 eV, enhancing electrophilicity .

- Validation : Compare computed IR/NMR spectra with experimental data to validate accuracy (RMSD <5%) .

Q. How can contradictory biological activity data for Schiff base derivatives be resolved?

- Methodology : Discrepancies in antimicrobial or anticancer assays often arise from variations in:

- Purity : HPLC (≥95% purity threshold) and elemental analysis ensure batch consistency .

- Assay Conditions : Solvent (DMSO vs. aqueous), concentration (IC₅₀ vs. MIC), and cell lines (e.g., HeLa vs. MCF-7) must be standardized .

- Case Study : A 2023 study attributed conflicting antifungal results to differences in fungal membrane permeability assays vs. enzyme inhibition tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。